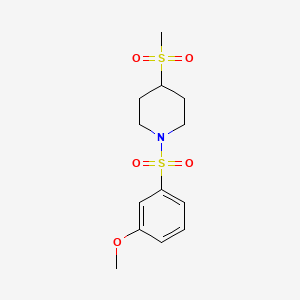

1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" is a sulfonamide derivative that is part of a broader class of compounds featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The presence of sulfonyl groups in these compounds is significant as they can influence the chemical and physical properties, as well as the biological activity of the molecule.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting with the formation of the piperidine ring followed by functionalization with various substituents. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine precursor, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine includes coupling and substitution reactions under controlled conditions . These methods highlight the versatility of piperidine chemistry and the ability to introduce a variety of functional groups to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals that the piperidine ring adopts a chair conformation, which is common for saturated six-membered rings. The geometry around the sulfur atom is typically tetrahedral, as seen in sulfonyl-containing compounds . These structural insights are crucial for understanding the conformational preferences and potential interaction sites of the molecule.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including addition-rearrangement reactions with isocyanates to generate functionalized 2-piperidones . The nature of substituents on the piperidine ring can significantly affect the reactivity and outcome of these reactions. Additionally, the presence of sulfonyl groups can influence the electronic properties of the molecule, thereby affecting its reactivity in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the substituents attached to the piperidine ring. For instance, the introduction of sulfonyl groups can enhance the compound's polarity, potentially improving its solubility in polar solvents. The bioavailability of these compounds can be modulated by modifying the substituents, as seen in the development of selective 5-HT(2A) receptor antagonists . The presence of sulfonyl groups can also impact the compound's stability and its interaction with biological targets.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Microwave-Assisted Synthesis and Biological Evaluation : Sulfonyl hydrazone scaffolds and piperidine rings play significant roles in medicinal chemistry. A study demonstrated the synthesis of sulfonyl hydrazone derivatives with piperidine rings, evaluating their antioxidant capacity and anticholinesterase activity. Some compounds exhibited notable antioxidant and anticholinesterase activities, showcasing the potential of sulfonyl and piperidine-containing compounds in therapeutic applications (Nurcan Karaman et al., 2016).

Synthesis and Pharmacological Properties of Benzamide Derivatives : Research on benzamide derivatives with a piperidine ring highlighted their potential as serotonin 4 receptor agonists. These compounds demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, indicating their potential use as prokinetic agents (S. Sonda et al., 2004).

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S2/c1-19-11-4-3-5-13(10-11)21(17,18)14-8-6-12(7-9-14)20(2,15)16/h3-5,10,12H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAGLMSBQIMUED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)

![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)

![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)